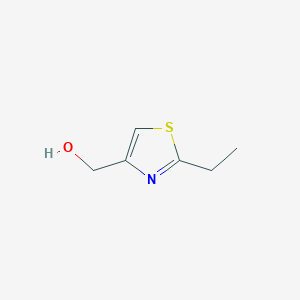
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-” is a cyclopentadienyl compound of Barium . It has a molecular formula of C24H38Ba and an average mass of 463.885 Da . Cyclopentadienyl compounds of Barium are commonly used ALD/CVD precursors for depositing Barium containing thin films .
Scientific Research Applications
Synthesis and Structural Insights
Dynamic Behavior and Synthesis : The study by Westerhausen, Lang, and Schwarz (1996) explores the synthesis and temperature-dependent monomer-dimer equilibrium of barium bis[bis(isopropyldimethylsilyl)phosphanide]. This compound demonstrates significant structural insights into the coordination and bonding behavior of barium complexes, with specific attention to the P–Ba–P bond angles and Ba–P distances (Westerhausen, Lang, & Schwarz, 1996).
Organocalcium and -barium Complexes : Williams, Hanusa, and Huffman (1992) discuss the reaction of organocalcium and -barium complexes with pyrazines, leading to the formation of highly colored adducts. The structural characterization of these complexes provides valuable information on the coordination environment and electronic structure of barium centers (Williams, Hanusa, & Huffman, 1992).
Barium Dipivaloylmethanate for CVD : Fedotova et al. (1995) conducted a physico-chemical study of bis-(dipivaloylmethanato)barium(II) focusing on its application in Chemical Vapor Deposition (CVD) processes. The study emphasizes the synthesis, purification, and thermal stability of the compound, providing a foundation for its application in thin film deposition (Fedotova, Igumenov, Mamatyuk, & Sidorenko, 1995).
First Organobarium X-ray Structure : The work by Williams, Hanusa, and Huffman (1988) presents the first X-ray crystal structure of an organobarium complex, bis(pentamethylcyclopentadienyl)barium, showcasing its 'quasi-polymeric' chains. This groundbreaking study provides critical insights into the bonding and structural aspects of organobarium chemistry (Williams, Hanusa, & Huffman, 1988).
Mechanism of Action
Action Environment
The action, efficacy, and stability of “Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-” can be influenced by various environmental factors . These can include the pH of the environment, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is present.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- can be achieved through the reaction of Barium with 1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadiene.", "Starting Materials": [ "Barium", "1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadiene" ], "Reaction": [ "Add Barium to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Add 1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadiene to the flask slowly while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the precipitated product and wash with THF.", "Dry the product under vacuum to obtain Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-." ] } | |
CAS RN |
210758-43-3 |
Product Name |
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- |
Molecular Formula |
C24H38Ba |
Molecular Weight |
463.895 |
IUPAC Name |
barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |
InChI Key |
SAAKEQOBORNMJM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)
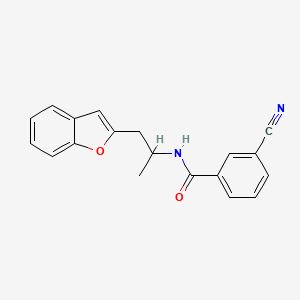
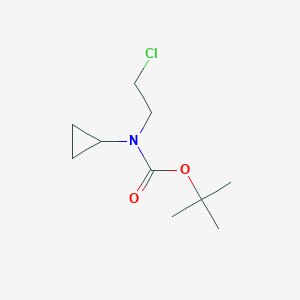
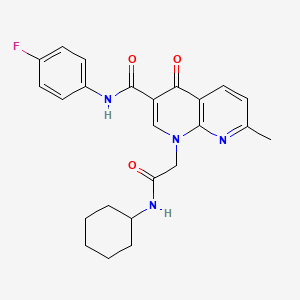
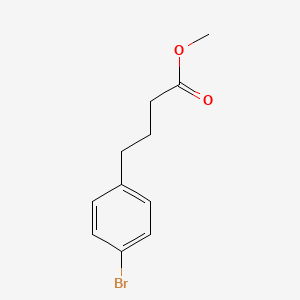
![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)
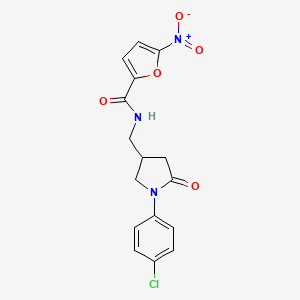
![1-{[6-(4-chlorophenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl]carbonyl}-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B2859288.png)
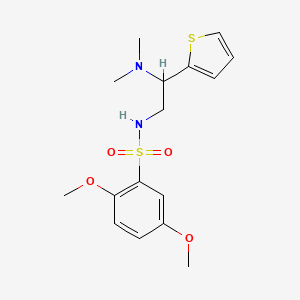
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2859290.png)
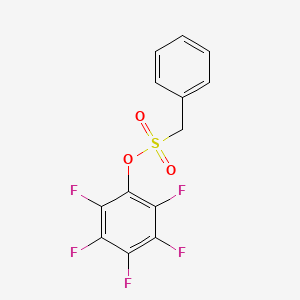
![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)
